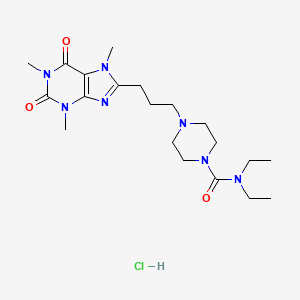
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
描述
S-9977,也称为斯塔可菲林 ,是一种具有显著药理活性的黄嘌呤衍生物。它是一种有效的乙酰胆碱酯酶抑制剂,这意味着它可以抑制乙酰胆碱酯酶,从而导致脑中乙酰胆碱水平升高。 该化合物在增强记忆和认知功能方面显示出前景,使其成为治疗认知障碍的潜在候选药物 .
准备方法
合成路线和反应条件
S-9977 的合成涉及多个步骤,从基本的黄嘌呤结构开始 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保所需的化学转化高效发生 .
工业生产方法
在工业环境中,S-9977 的生产通过使用优化合成路线进行放大,以确保高产率和纯度。 该过程涉及大型反应器、对反应参数的精确控制以及结晶和色谱等纯化技术,以获得最终产品 .
化学反应分析
反应类型
S-9977 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 此反应涉及添加氢或去除氧,导致形成化合物的还原形式。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件通常涉及受控温度、压力和 pH 值,以确保所需的化学转化 .
形成的主要产物
科学研究应用
化学: 它被用作模型化合物来研究乙酰胆碱酯酶抑制的影响并开发具有增强性质的新衍生物。
生物学: S-9977 用于研究以了解乙酰胆碱在认知功能中的作用以及开发治疗认知障碍的新疗法。
医学: 它在治疗阿尔茨海默病等认知障碍方面显示出前景,方法是增强记忆和认知功能。
作用机制
S-9977 通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶会分解大脑中的乙酰胆碱。通过抑制这种酶,S-9977 会提高乙酰胆碱水平,从而增强胆碱能传递。 据信这种机制是其促记忆(增强记忆)和抗遗忘(防止记忆丧失)作用的基础 .
相似化合物的比较
类似化合物
咖啡因: 另一种黄嘌呤衍生物,咖啡因以其对中枢神经系统的兴奋作用而闻名。
茶碱: 这种化合物用于治疗哮喘和慢性阻塞性肺病等呼吸道疾病。
S-9977 的独特性
S-9977 在黄嘌呤衍生物中是独一无二的,因为它具有强大的乙酰胆碱酯酶抑制活性,并且能够增强记忆和认知功能。 与主要作为兴奋剂的咖啡因、茶碱和可可碱不同,S-9977 对胆碱能传递具有特定影响,使其成为治疗认知障碍的有希望的候选药物 .
生物活性
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to a tetrahydro-purine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide. For instance:
- In vitro Studies : A study assessing piperazine derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines. Compounds were compared to methotrexate (MTX), revealing IC50 values that indicated enhanced potency in some derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MTX | A-375 | 418 ± 2 |
| MTX | MCF-7 | 343 ± 3.6 |
| 12j | A-375 | 323 ± 2.6 |
| 12k | MCF-7 | 175 ± 3.2 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : Similar compounds have shown strong binding affinities to critical enzymes like B-RAF kinase and dihydrofolate reductase (hDHFR), which are pivotal in cancer cell proliferation and survival .
Toxicity Profile
Toxicity assessments against normal cell lines (e.g., HEK-293) indicated that while some derivatives exhibited cytotoxic effects, others maintained a favorable safety profile. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12j | HEK-293 | 418 ± 2.4 |
| MTX | HEK-293 | 199 ± 2.4 |
These findings suggest that careful structural modifications can enhance therapeutic efficacy while minimizing toxicity.
Study on Piperazine Derivatives
A comparative analysis of various piperazine derivatives revealed that modifications on the purine scaffold significantly impacted their biological activities. The study emphasized the importance of structural diversity in enhancing anticancer properties and reducing toxicity .
In Silico Studies
In silico docking studies have been employed to predict the binding interactions of N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide with target proteins. These studies provide insights into the compound's potential pharmacokinetic profiles and aid in optimizing lead compounds for further development .
属性
CAS 编号 |
138472-18-1 |
|---|---|
分子式 |
C20H34ClN7O3 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H33N7O3.ClH/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4;/h6-14H2,1-5H3;1H |
InChI 键 |
GVHZRDKDUVIRNY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
规范 SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
138472-18-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
98833-92-2 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,3,7-trimethyl-8-(3-(4-diethylaminocarbonyl-1-piperazinyl)propyl)-3,7-dihydro-(1H)2,6-purinedione S 9977 S 9977-2 S-9977 S-9977-2 S9977 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















